1-Methyldibenzothiophene

Vue d'ensemble

Description

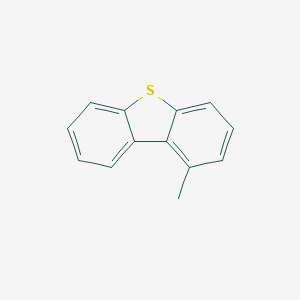

1-Methyldibenzothiophene is an organic sulfur compound with the molecular formula C₁₃H₁₀S and a molecular weight of 198.283 g/mol . It consists of two benzene rings connected by a sulfur atom, with a methyl group attached to one of the benzene rings. This compound is a solid at room temperature and exhibits a pale yellow to brownish color .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyldibenzothiophene can be synthesized through the methylation of dibenzothiophene. The typical method involves the reaction of dibenzothiophene with a methylating agent such as methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the methylation of dibenzothiophene using methylating agents under controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.

Common Reagents and Conditions:

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₀S

- Molecular Weight : 198.283 g/mol

- CAS Registry Number : 31317-07-4

- IUPAC Name : 1-methyl-dibenzothiophene

Environmental Monitoring and Oil Forensics

MDBT is utilized as a marker for differentiating between crude oils and their weathered counterparts. Studies have shown that the ratios of MDBT to other compounds can help identify the source of oil spills and assess the extent of weathering, making it crucial for environmental monitoring and forensic investigations .

Biodegradation Studies

Research has demonstrated that MDBT can be metabolized by certain bacteria, which utilize it as a carbon source. This biodegradation process is essential for understanding how sulfur-containing compounds can be broken down in the environment, particularly in oil-contaminated sites. For instance, specific bacterial strains have been identified that can desulfurize MDBT into less harmful products, highlighting its potential in bioremediation efforts .

Geochemical Pathway Analysis

MDBT is involved in geochemical processes, particularly in the transformation reactions of dibenzothiophene (DBT). Molecular simulations and geochemical data indicate that MDBT participates in various reaction pathways during the natural degradation of organic matter . This understanding aids in reconstructing past environmental conditions and assessing the fate of organic pollutants.

Case Study 1: Biodegradation by Soil Bacteria

A study investigated the ability of soil bacteria to metabolize dibenzothiophene and its derivatives, including MDBT. Researchers isolated a bacterial strain capable of desulfurizing MDBT to form 2-hydroxybiphenyl. This finding not only demonstrates MDBT's role as a substrate for microbial metabolism but also suggests its potential for bioremediation strategies in contaminated environments .

Case Study 2: Oil Source Identification

In forensic studies, the ratio of this compound to 4-methyldibenzothiophene has been evaluated as a diagnostic tool for oil source identification. The distinct ratios observed in different oil samples provide insights into the origin and alteration processes of crude oils, assisting environmental scientists in tracking pollution sources .

Mécanisme D'action

The mechanism of action of 1-Methyldibenzothiophene involves its interaction with various molecular targets and pathways. For example, in desulfurization processes, it undergoes oxidation to form sulfoxides and sulfones, which can then be removed from fuel mixtures . The specific molecular targets and pathways depend on the context of its application, such as its role in chemical reactions or biological systems .

Comparaison Avec Des Composés Similaires

Dibenzothiophene: The parent compound without the methyl group.

4-Methyldibenzothiophene: A positional isomer with the methyl group at the 4-position.

2,4,6-Trimethyldibenzothiophene: A derivative with three methyl groups attached.

Comparison: 1-Methyldibenzothiophene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. Compared to dibenzothiophene, it has different oxidation and substitution reactivity due to the presence of the methyl group. The positional isomers, such as 4-Methyldibenzothiophene, exhibit different reactivity and stability profiles .

Activité Biologique

1-Methyldibenzothiophene (1-MDBT) is an organic sulfur compound that belongs to the dibenzothiophene family, characterized by a dibenzothiophene structure with a methyl group attached. This compound is of significant interest in environmental chemistry and bioremediation due to its presence in fossil fuels and its potential biological activity. Research has focused on its degradation pathways, metabolic processes, and potential applications in biocatalysis.

Metabolic Pathways

1-MDBT can be metabolized by various microbial strains, particularly those belonging to the genus Rhodococcus. These bacteria have been shown to possess the enzymatic machinery necessary for the desulfurization of dibenzothiophenes, including 1-MDBT.

- Desulfurization Mechanism : The primary metabolic pathway involves the cleavage of carbon-sulfur (C-S) bonds, leading to the formation of non-sulfur-containing products such as 2-hydroxybiphenyl (2-HBP) and biphenyl. For instance, a study identified a Rhodococcus isolate that could convert dibenzothiophene into 2-HBP within 72 hours under optimal conditions (30 °C, pH 7.0) .

Case Study 1: Microbial Degradation

In a study examining the degradation of dibenzothiophene and its derivatives, Rhodococcus erythropolis was found to effectively degrade 1-MDBT through a series of enzymatic reactions. The strain demonstrated high desulfurization activity, converting 1-MDBT into various metabolites, including monohydroxydibenzothiophene .

Case Study 2: Environmental Impact

Research has shown that 1-MDBT can serve as an environmental contaminant originating from oil spills and industrial discharges. Its persistence in the environment necessitates effective bioremediation strategies. A study revealed that certain bacterial strains could utilize 1-MDBT as a sole sulfur source, thereby reducing its concentration in contaminated environments .

Toxicity and Environmental Effects

The toxicity profile of 1-MDBT has been assessed through various studies. For instance, exposure to dibenzothiophene derivatives has been linked to adverse effects on mammalian systems. In laboratory studies involving rats, administration of dibenzothiophene led to alterations in body weight, food consumption, and biochemical markers indicative of liver damage .

Table: Summary of Biological Activity Data

Propriétés

IUPAC Name |

1-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORCQSAKJDDBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3SC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037279 | |

| Record name | 1-Methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7372-88-5, 31317-07-4 | |

| Record name | Dibenzothiophene, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.